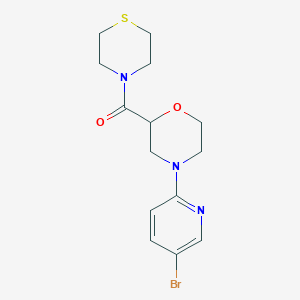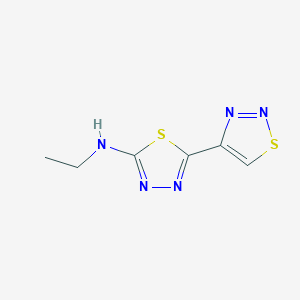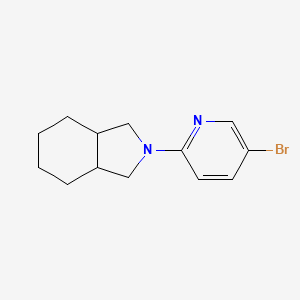
2-(5-bromopyridin-2-yl)-octahydro-1H-isoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromopyridin-2-yl)-octahydro-1H-isoindole is an organic compound that features a bromopyridine moiety attached to an octahydroisoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromopyridin-2-yl)-octahydro-1H-isoindole typically involves the coupling of 5-bromopyridine with an octahydroisoindole derivative. One common method is the Suzuki–Miyaura coupling reaction, which utilizes palladium catalysts and boron reagents . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromopyridin-2-yl)-octahydro-1H-isoindole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts, boron reagents, and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
2-(5-Bromopyridin-2-yl)-octahydro-1H-isoindole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of biological pathways and as a potential ligand for biological targets.
Mechanism of Action
The mechanism of action of 2-(5-bromopyridin-2-yl)-octahydro-1H-isoindole involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with biological receptors or enzymes, potentially modulating their activity. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromopyridin-2-yl)acetonitrile: This compound features a similar bromopyridine moiety but with an acetonitrile group instead of an octahydroisoindole structure.
6-[(5-Bromopyridin-2-yl)iminomethyl]phenol: This Schiff-base compound also contains a bromopyridine moiety and is used in various chemical and biological studies.
Uniqueness
2-(5-Bromopyridin-2-yl)-octahydro-1H-isoindole is unique due to its octahydroisoindole structure, which provides distinct chemical and biological properties compared to other bromopyridine derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C13H17BrN2 |
|---|---|
Molecular Weight |
281.19 g/mol |
IUPAC Name |
2-(5-bromopyridin-2-yl)-1,3,3a,4,5,6,7,7a-octahydroisoindole |
InChI |
InChI=1S/C13H17BrN2/c14-12-5-6-13(15-7-12)16-8-10-3-1-2-4-11(10)9-16/h5-7,10-11H,1-4,8-9H2 |
InChI Key |
GKSDGHPGWMUDJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CN(CC2C1)C3=NC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


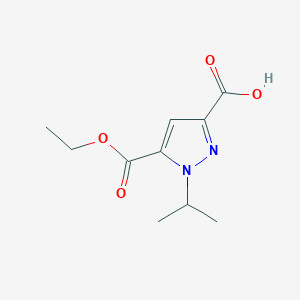
![1-(3-methyl-1-propyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12229154.png)
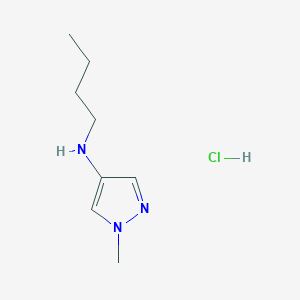
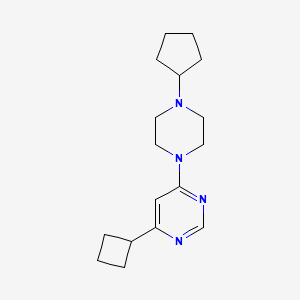
![N-tert-butyl-1-[6-(trifluoromethyl)pyridin-3-yl]pyrrolidine-3-carboxamide](/img/structure/B12229175.png)
![1-{[5-(Oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12229177.png)
![2-[5-(Cyclohexanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B12229178.png)
![3-Cyclopropyl-6-({1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl}methoxy)pyridazine](/img/structure/B12229184.png)
![3-Cyclopropyl-6-({1-[6-(trifluoromethyl)pyridin-3-yl]pyrrolidin-3-yl}methoxy)pyridazine](/img/structure/B12229188.png)
![4-[1-(5-Bromopyridin-2-yl)piperidine-3-carbonyl]morpholine](/img/structure/B12229198.png)
![4-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-5-fluoropyrimidine](/img/structure/B12229211.png)
